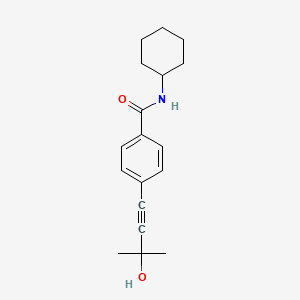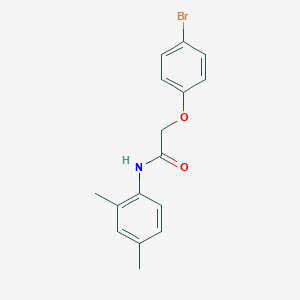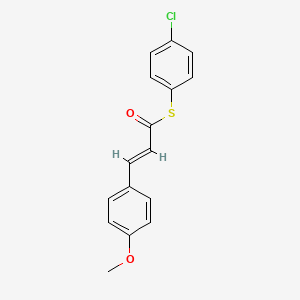
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide, also known as CX5461, is a small molecule inhibitor of RNA polymerase I (Pol I) transcription. It was first discovered in 2006 by researchers at the University of California, San Francisco, and has since been studied extensively for its potential as an anti-cancer drug.
Wirkmechanismus
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide binds to the DNA-binding cleft of Pol I and prevents the enzyme from initiating transcription of rRNA. This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell growth. Inhibition of Pol I transcription also leads to the activation of the p53 tumor suppressor pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide also inhibits the activity of the nucleolar remodeling complex (NoRC), which is involved in the regulation of gene expression. This can lead to changes in the expression of genes involved in cell growth, differentiation, and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is that it has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study as an anti-cancer drug. However, N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is also known to have off-target effects on other cellular processes, which can complicate interpretation of experimental results. In addition, N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is a relatively new drug and its long-term safety and efficacy have not yet been fully established.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide. One area of interest is the development of combination therapies that can enhance the anti-cancer effects of N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide treatment. Additionally, further studies are needed to determine the long-term safety and efficacy of N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide in humans, and to explore its potential for use in the treatment of other diseases.
Synthesemethoden
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is synthesized through a multi-step process involving the reaction of several chemical compounds, including cyclohexylamine, 4-bromo-2-fluorobenzonitrile, and 3-hydroxy-3-methyl-1-butyn-1-ol. The synthesis method has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to be effective against a variety of cancer cell lines, including breast, colon, and ovarian cancer cells. It works by inhibiting the transcription of ribosomal RNA (rRNA) by Pol I, which is essential for the growth and proliferation of cancer cells. N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-18(2,21)13-12-14-8-10-15(11-9-14)17(20)19-16-6-4-3-5-7-16/h8-11,16,21H,3-7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPCVTWUZBZHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)


![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5807479.png)

![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)

![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)


![1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)